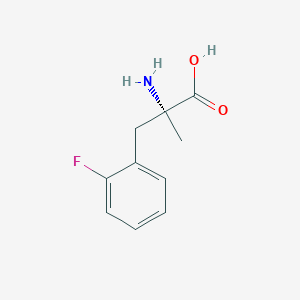
4-Bromo-2-methylanthracen-1-amine; cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methylanthracen-1-amine and cyclohexa-2,5-diene-1,4-dione are two distinct compounds with unique chemical properties and applications. 4-Bromo-2-methylanthracen-1-amine is an aromatic amine derivative of anthracene, while cyclohexa-2,5-diene-1,4-dione, also known as para-benzoquinone, is a quinone compound. Both compounds have significant roles in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylanthracen-1-amine: can be synthesized through a multi-step process involving bromination and amination reactions. The bromination of 2-methylanthracene is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2-methylanthracene is then subjected to amination using ammonia or an amine source under suitable conditions to yield 4-bromo-2-methylanthracen-1-amine.
Cyclohexa-2,5-diene-1,4-dione: is commonly synthesized through the oxidation of hydroquinone. This can be achieved using oxidizing agents such as potassium dichromate or hydrogen peroxide in acidic conditions. The reaction typically involves the conversion of hydroquinone to para-benzoquinone through a redox process.
Industrial Production Methods
The industrial production of these compounds follows similar synthetic routes but on a larger scale. For 4-bromo-2-methylanthracen-1-amine, the bromination and amination steps are optimized for higher yields and purity. Cyclohexa-2,5-diene-1,4-dione production involves continuous oxidation processes with efficient recovery and purification systems to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methylanthracen-1-amine: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Cyclohexa-2,5-diene-1,4-dione: is known for its redox properties and undergoes:
Reduction Reactions: It can be reduced to hydroquinone using reducing agents like sodium borohydride.
Addition Reactions: It participates in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
4-Bromo-2-methylanthracen-1-amine: Common reagents include ammonia, amines, and oxidizing agents like potassium permanganate.
Cyclohexa-2,5-diene-1,4-dione: Common reagents include reducing agents like sodium borohydride and dienophiles for Diels-Alder reactions.
Major Products
4-Bromo-2-methylanthracen-1-amine: Substitution products with various functional groups and oxidation products like nitro derivatives.
Cyclohexa-2,5-diene-1,4-dione: Reduction products like hydroquinone and cyclohexene derivatives from addition reactions.
Aplicaciones Científicas De Investigación
4-Bromo-2-methylanthracen-1-amine: has applications in organic synthesis and material science. It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of organic semiconductors.
Cyclohexa-2,5-diene-1,4-dione: is widely used in medicinal chemistry for its cytotoxic properties. It serves as a core structure for the development of anticancer agents and other pharmaceuticals. Additionally, it is used in the synthesis of polymers and as a redox mediator in electrochemical applications .
Mecanismo De Acción
4-Bromo-2-methylanthracen-1-amine: exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action often involves the formation of reactive intermediates that can modify biological macromolecules.
Cyclohexa-2,5-diene-1,4-dione: acts primarily through redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This leads to apoptosis and cell death, making it effective in targeting cancer cells .
Comparación Con Compuestos Similares
4-Bromo-2-methylanthracen-1-amine: can be compared with other anthracene derivatives such as 2-methylanthracene and 4-bromoanthracene. Its unique combination of bromine and amine functional groups provides distinct reactivity and applications.
Cyclohexa-2,5-diene-1,4-dione: is similar to other quinones like 1,4-benzoquinone and 1,2-benzoquinone. Its unique redox properties and biological activities distinguish it from other quinones, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
4-bromo-2-methylanthracen-1-amine;cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN.C6H4O2/c1-9-6-14(16)12-7-10-4-2-3-5-11(10)8-13(12)15(9)17;7-5-1-2-6(8)4-3-5/h2-8H,17H2,1H3;1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFDCYNHXUMMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C(=C1)Br)N.C1=CC(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112242.png)
![(2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112245.png)


![(2S)-2-Amino-3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112265.png)

![5-Benzyloxycarbonyl-1-tert-butoxycarbonylamino-5-azaspiro[2.4]heptane](/img/structure/B8112282.png)
![sodium;1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B8112284.png)



